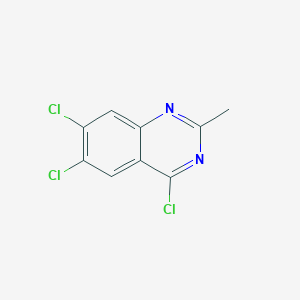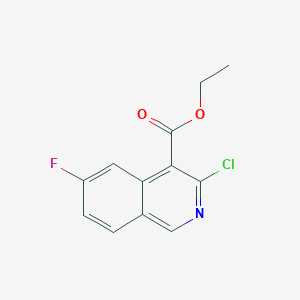![molecular formula C11H10F3N B13660157 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13660157.png)
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is a fluorinated quinoline derivative. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and physicochemical properties, making it a compound of interest in various scientific fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline typically involves cyclization and cycloaddition reactions. One common method is the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoroacetoacetate, which affords 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones. These can be further converted into 4-bromo-2-(trifluoromethyl)quinolines .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions, utilizing readily available starting materials and efficient catalytic systems to ensure high yields and purity. The use of advanced catalytic systems, such as gold or copper complexes, can further enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and quinoline derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials, including liquid crystals and dyes.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline involves its interaction with specific molecular targets, such as protein kinases. By inhibiting the activity of these enzymes, the compound can induce apoptosis and cell cycle arrest in cancer cells. This mechanism is supported by molecular docking studies and cellular assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties and kinase inhibition.
Fluoroquinolones: Widely used as antibacterial agents.
Mefloquine: An antimalarial drug with a similar quinoline structure.
Uniqueness
4-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline is unique due to its specific trifluoromethyl substitution, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
Molekularformel |
C11H10F3N |
|---|---|
Molekulargewicht |
213.20 g/mol |
IUPAC-Name |
4-(trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)9-3-1-2-7-8-4-6(8)5-15-10(7)9/h1-3,6,8,15H,4-5H2 |
InChI-Schlüssel |
ABMOZEFZDNUBGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3=C(C(=CC=C3)C(F)(F)F)NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)






